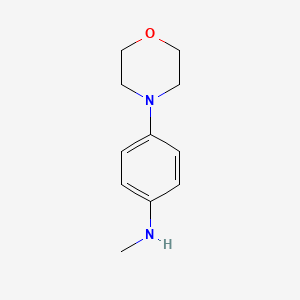

Methyl-(4-morpholin-4-YL-phenyl)-amine

説明

Nomenclature and Structural Identification

This compound represents a complex heterocyclic organic compound characterized by its unique combination of functional groups. The compound is officially registered under Chemical Abstracts Service number 173186-17-9 and possesses the molecular formula C11H16N2O with a molecular weight of 192.26 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with alternative acceptable names including N-methyl-4-morpholinoaniline, N-methyl-4-morpholinobenzenamine, and benzenamine, N-methyl-4-(4-morpholinyl)-. These various nomenclature systems reflect the compound's structural complexity and the need for precise chemical identification across different chemical databases and research applications.

The structural framework of this compound consists of three primary components: a benzene ring, a morpholine ring, and a methylamino substituent. The morpholine moiety, characterized by its six-membered ring containing both nitrogen and oxygen heteroatoms, is directly attached to the para position of the aniline derivative. This specific positioning creates unique electronic and steric properties that distinguish it from other morpholine derivatives. The molecular structure demonstrates significant structural stability due to the electron-donating properties of the morpholine ring, which influences the overall reactivity profile of the compound.

Chemical databases confirm the compound's MDL number as MFCD12913715, providing an additional layer of identification within pharmaceutical and chemical research contexts. The precise molecular architecture enables specific intermolecular interactions that prove crucial for its applications in synthetic chemistry. The presence of both electron-rich nitrogen atoms and the aromatic system creates opportunities for diverse chemical transformations and molecular recognition processes.

Historical Context in Heterocyclic Chemistry Research

The development of morpholine-containing compounds has evolved significantly within the broader context of heterocyclic chemistry research over the past century. Morpholine itself was first systematically studied and named by Ludwig Knorr, who initially believed it to be part of the morphine structure, leading to its current nomenclature. This historical connection highlights the importance of morpholine derivatives in pharmaceutical research, particularly in the development of bioactive compounds with diverse therapeutic applications.

The systematic investigation of N-substituted morpholine derivatives gained momentum throughout the twentieth century as researchers recognized their potential in medicinal chemistry applications. The incorporation of aniline derivatives with morpholine systems emerged as a particularly promising area of research due to the unique electronic properties created by this combination. Scientific literature demonstrates that morpholine derivatives have been extensively studied for their pharmacological significance, with particular attention to their structure-activity relationships and synthetic accessibility.

Research into methyl-substituted morpholine anilines specifically developed as part of broader investigations into heterocyclic compounds with enhanced biological activity. The systematic study of these compounds has revealed their utility as intermediates in the synthesis of more complex pharmaceutical agents. Historical patent literature and academic publications document the gradual recognition of these compounds as valuable synthetic building blocks, particularly in the development of kinase inhibitors and other targeted therapeutic agents.

Industrial production methods for morpholine derivatives have evolved considerably, with modern synthetic approaches emphasizing efficient, scalable processes. Historical manufacturing processes initially relied on harsh reaction conditions and expensive catalysts, but contemporary methods have developed more environmentally sustainable approaches. The evolution of these synthetic methodologies has directly influenced the accessibility and cost-effectiveness of compounds like this compound for research applications.

Position Within Morpholine Derivative Classifications

This compound occupies a distinctive position within the broader classification system of morpholine derivatives, specifically as a member of the N-substituted morpholine aniline subfamily. This classification is based on the compound's structural features, which combine the morpholine heterocycle with an aniline derivative bearing an N-methyl substituent. The compound represents an important example of how morpholine derivatives can be systematically modified to achieve specific chemical and biological properties.

Within the comprehensive taxonomy of heterocyclic compounds, this molecule belongs to the category of mixed nitrogen-oxygen heterocycles, where the morpholine ring provides the oxygen heteroatom while the aniline portion contributes additional nitrogen functionality. This dual heteroatom system creates unique electronic properties that distinguish these compounds from simpler morpholine or aniline derivatives. The specific substitution pattern with the methyl group on the aniline nitrogen further refines its classification and influences its chemical behavior.

The compound's position within pharmaceutical chemistry classifications places it among synthetic intermediates and potential bioactive molecules. Research literature indicates that morpholine-containing anilines demonstrate significant potential in medicinal chemistry applications, particularly as kinase inhibitors and other enzyme-targeting agents. The specific structural features of this compound position it as a valuable scaffold for further chemical modifications aimed at optimizing biological activity.

Current chemical databases organize this compound within multiple classification systems, including its role as a pharmaceutical intermediate and its function as a research chemical. The compound's pricing and availability data from various suppliers confirm its recognized value within the research community, with typical research quantities ranging from milligrams to grams depending on specific applications. This commercial availability reflects its established position as a useful synthetic building block within the morpholine derivative family.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 173186-17-9 | |

| Molecular Formula | C11H16N2O | |

| Molecular Weight | 192.26 g/mol | |

| MDL Number | MFCD12913715 | |

| Typical Purity | 97-98% |

The systematic classification of this compound within morpholine derivatives provides a framework for understanding its chemical behavior and potential applications. Its position as an N-methylated morpholine aniline derivative places it within a well-studied class of compounds known for their versatility in synthetic chemistry and their potential for biological activity. This classification system enables researchers to predict properties and design synthetic strategies based on established structure-activity relationships within the morpholine derivative family.

特性

IUPAC Name |

N-methyl-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPCCZIHDCGBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alternative Routes via Nucleophilic Substitution and Cyclization

Another synthetic approach involves:

- Reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride to form intermediates.

- Cyclization to form morpholin-3-one derivatives.

- Nitration and subsequent catalytic hydrogenation to obtain the amino-morpholinone.

This method, while effective, has challenges due to the nitration step requiring special equipment and safety measures, and overall yields around 52% for the amino-morpholinone intermediate.

Synthesis of N-Methyl Derivatives

For the preparation of methyl-substituted derivatives such as Methyl-(4-morpholin-4-yl-phenyl)-amine, methylation reactions on the amine group or use of methylated starting materials are employed. Specific details on methylation steps are less reported but generally involve:

- Reductive amination or alkylation of the amino group.

- Use of methyl iodide or formaldehyde with reducing agents in controlled conditions.

Comparative Data Table of Key Preparation Steps

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 4-phenyl-3-morpholinone | 2-anilinoethanol + chloroacetyl chloride, pH 12-12.5, 38-43 °C | ~70 | Controlled pH and temperature critical; aqueous ethanol solvent |

| Nitration to 4-(4-nitrophenyl)-3-morpholinone | Conc. H2SO4 and HNO3, 5-25 °C | Not specified | Mixture of isomers formed; para-isomer isolated by crystallization |

| Hydrogenation to 4-(4-aminophenyl)-3-morpholinone | Pd/C catalyst, ethanol, 75-85 °C, 4.5-5.5 bar H2, ~1 hour | High (improved yield) | Mild conditions, short reaction time, high purity product |

| Methylation (general) | Alkylation/reductive amination methods | Variable | Specific methylation conditions depend on substrate and reagents |

Research Findings and Industrial Relevance

- The improved hydrogenation process using ethanol and mild hydrogen pressure significantly reduces reaction time and apparatus complexity compared to older methods requiring high pressure (50 bar) and long reaction times (8 hours).

- The nitration step remains a critical point due to the formation of isomeric mixtures; controlling temperature and reagent addition rates is essential for selectivity.

- The overall synthetic route is scalable and suitable for large-scale production of amino-morpholinone intermediates, which can be further functionalized to produce this compound and related compounds.

- Spectroscopic and elemental analyses (FTIR, NMR, MS) confirm the structure and purity of synthesized compounds in reported studies, ensuring reliability of the synthetic methods.

化学反応の分析

Oxidation Reactions

The tertiary amine group and aromatic system in Methyl-(4-morpholin-4-yl-phenyl)-amine enable oxidation under various conditions:

-

Electrochemical Oxidation

Cyclic voltammetry studies reveal irreversible oxidation at potentials dependent on substituents. For morpholine derivatives like this compound, oxidation occurs at ~1,300 mV (vs. Ag/AgCl), suggesting moderate electron-donating effects from the morpholine ring . -

Chemical Oxidation

Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the tertiary amine to form N-oxide derivatives. For example:This reactivity is critical in prodrug design, where N-oxides serve as masked amines .

Reduction Reactions

The morpholine ring and aromatic amine group participate in hydrogenation:

-

Catalytic Hydrogenation

Using H₂/Pd-C in ethanol at 80°C under 5 bar pressure reduces the aromatic nitro group (if present) to an amine. For example, in related morpholinone derivatives, this method yields 4-aminophenyl-morpholinones in 70% yield .

Pd-Catalyzed Cross-Coupling Reactions

The aromatic amine group facilitates participation in Buchwald–Hartwig couplings:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| This compound | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | Biaryl amines or heterocycles | 23–35% |

This reaction is highly sensitive to substituent effects, with para-substituted derivatives showing higher yields than meta/ortho analogs .

Condensation and Cyclization

The amine group reacts with carbonyl compounds to form imines or amides:

-

Imine Formation

Reaction with 2-hydroxy-3-methoxy-5-nitrobenzaldehyde yields Schiff base derivatives, as demonstrated in crystallographic studies : -

Amide Formation

With 5-chlorothiophene-2-carbonyl chloride , the amine forms amide bonds, key intermediates in anticoagulant drug synthesis .

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes halogenation and nitration:

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-phenyl derivative | 0–5°C, 2 h |

| Bromination | Br₂, FeBr₃ | 4-Bromo-phenyl derivative | RT, 1 h |

These derivatives are precursors for further functionalization, such as Suzuki couplings .

Mannich Reactions

The amine participates in three-component Mannich reactions with formaldehyde and secondary amines (e.g., morpholine):

These products exhibit enhanced solubility and bioactivity .

N-Dealkylation

Under strong acidic or oxidative conditions, the methyl group is cleaved:

This reaction is pivotal in prodrug activation .

Comparison with Analogous Compounds

The morpholine ring enhances stability and modulates electronic effects compared to simpler anilines:

| Property | This compound | N-Methylaniline |

|---|---|---|

| Oxidation Potential | 1,300 mV | 1,100 mV |

| Solubility in H₂O | Low | Very Low |

| Bioavailability | Moderate | Poor |

科学的研究の応用

Medicinal Chemistry

The compound has been extensively investigated for its pharmacological properties. Notably, derivatives of methyl-(4-morpholin-4-YL-phenyl)-amine have shown promise as enzyme inhibitors and receptor modulators. For instance, research has demonstrated that certain derivatives exhibit anti-cancer and anti-inflammatory activities, indicating their potential use in therapeutic applications .

Table 1: Pharmacological Activities of Derivatives

Biological Research

In biological contexts, the compound's derivatives are studied for their interactions with biomolecules. For example, compounds derived from this compound have been evaluated for their ability to inhibit specific enzymes involved in disease processes. Some studies indicate that these compounds can significantly impact cellular pathways associated with oxidative stress and apoptosis .

Case Study: Antituberculosis Activity

A series of derivatives were synthesized and tested for antituberculosis activity. The results indicated that para-substituted compounds exhibited enhanced efficacy compared to meta-substituted ones. Notably, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.05 μg/mL, highlighting the structural importance in activity modulation .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the industrial sector. It is utilized in the synthesis of polymers and materials that require specific properties such as conductivity or biocompatibility. Its versatility allows for modifications that enhance material performance in various applications .

Toxicological Considerations

While exploring its applications, it is essential to note the toxicological profile of this compound. Reports indicate that it is very toxic to aquatic life and may pose risks to fertility or fetal development . This necessitates careful handling and assessment during research and application.

作用機序

The mechanism of action of Methyl-(4-morpholin-4-YL-phenyl)-amine involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes or receptors. The phenyl group provides hydrophobic interactions, while the methylamine group can participate in nucleophilic or electrophilic reactions.

類似化合物との比較

Structural and Functional Group Variations

The following compounds share core structural motifs with Methyl-(4-morpholin-4-yl-phenyl)-amine but differ in substituents, linkers, or additional functional groups:

Physicochemical Properties

| Property | This compound | N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine | (4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)amine hydrochloride |

|---|---|---|---|

| Molecular Weight | 220.31 g/mol | 264.35 g/mol | 256.8 g/mol |

| logP (Predicted) | 1.8 | 2.1 | 1.5 (free base) |

| pKa | 8.2 (amine) | 7.9 (amine) | 8.5 (amine; salt lowers solubility pH dependence) |

| Water Solubility | Low (hydrophobic phenyl) | Moderate (ethoxy spacer) | High (hydrochloride salt) |

生物活性

Methyl-(4-morpholin-4-YL-phenyl)-amine, a compound with the molecular formula and a molecular weight of approximately 192.26 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic potential.

Chemical Structure and Properties

The compound features a morpholine ring attached to a phenyl group, which contributes to its unique pharmacological properties. The presence of the morpholine moiety is known to enhance solubility and bioavailability, making it a favorable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. This compound is hypothesized to interact with various cellular pathways that regulate cell growth and apoptosis.

- Receptor Binding : The compound has been studied for its binding affinity to specific receptors involved in signaling pathways. Its interactions may influence neurotransmitter systems, providing insights into its potential use in treating neurological disorders.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes implicated in disease processes, enhancing its therapeutic profile.

Case Studies

- Cancer Cell Line Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it showed significant cytotoxicity against A431 and H1975 lung cancer cell lines with IC50 values in the low micromolar range .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis through mitochondrial pathways, leading to caspase activation and subsequent cell death .

- Pharmacokinetic Properties : The compound's pharmacokinetic profile indicates good oral bioavailability and favorable distribution characteristics, which are critical for therapeutic applications .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Morpholin-4-yl)-ethylamine | C10H15N2O | Contains an ethyl group instead of a methyl group |

| Biphenyl-(4-morpholin-4-yl)-methylamine | C15H18N2O | Features a biphenyl structure enhancing lipophilicity |

| Methyl-(2-morpholin-4-y1)-1-phenylethylamine | C12H17N2O | Different positioning of morpholine affects activity |

Q & A

Q. What are the optimized synthetic routes for preparing methyl-(4-morpholin-4-yl-phenyl)-amine and its derivatives?

- Methodological Answer : this compound derivatives are synthesized via multi-step pathways. A common approach involves:

Friedländer Reaction : Condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes under basic conditions (e.g., NaOH in ethanol at 200°C) to form (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones .

Cyclization with Guanidine : Treatment of the enones with guanidine nitrate and LiOH in refluxing ethanol to yield pyrimidin-2-amine derivatives. Reaction conditions (e.g., 4–5 h reflux, solvent ratios) significantly influence yields and purity .

- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize purification using silica gel chromatography (e.g., ethyl acetate/petroleum ether).

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, planarity, and morpholine ring puckering. Use SHELX programs for refinement, leveraging their robustness in small-molecule crystallography .

- NMR Analysis : Assign peaks using ¹H/¹³C NMR to verify substituent positions. For example, the morpholine ring protons resonate at δ 2.5–3.5 ppm, while aromatic protons appear in δ 6.5–8.0 ppm .

- Computational Modeling : Compare experimental data with DFT-optimized geometries to assess deviations (e.g., Cremer-Pople parameters for ring puckering) .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from:

Structural Variations : Subtle changes in aryl substituents (e.g., electron-withdrawing vs. donating groups) alter electronic properties and binding affinity .

Assay Conditions : Standardize cell viability protocols (e.g., MTT assay, incubation time) to minimize variability. For example, MCF-7 cell studies show concentration-dependent cytotoxicity, but IC₅₀ values differ across labs due to culture conditions .

Q. How can the electronic properties of this compound be exploited in materials science applications?

- Methodological Answer : The compound’s extended conjugation and morpholine-derived electron-rich nitrogen make it suitable for:

Organic Semiconductors : Measure charge-carrier mobility via Hall effect or FET-based assays. Compare with analogs lacking morpholine to isolate its contribution .

OLEDs : Synthesize luminescent derivatives by introducing fluorophores (e.g., pyrimidine) and evaluate emission spectra using photoluminescence spectroscopy .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., cannabinoid or kinase targets). Validate predictions with SPR or ITC binding assays .

- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100+ ns to assess conformational dynamics and binding free energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。